

The Sweet & Nuanced Potential of 2-Ethoxy-3-methoxybenzaldehyde in Modern Fragrance Creation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethoxy-3-methoxybenzaldehyde**

Cat. No.: **B1295153**

[Get Quote](#)

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ever-evolving landscape of fragrance chemistry, the pursuit of novel aromatic compounds with unique olfactory profiles remains a paramount objective. **2-Ethoxy-3-methoxybenzaldehyde**, a lesser-known substituted aromatic aldehyde, presents a compelling profile for researchers, scientists, and fragrance development professionals. While direct and extensive research on this specific molecule is emerging, a comprehensive analysis of structurally related compounds, such as ethyl vanillin and other alkoxy-substituted benzaldehydes, provides a strong foundation for predicting its application and performance in fragrance synthesis. This application note details a hypothetical, yet scientifically grounded, protocol for the synthesis of **2-ethoxy-3-methoxybenzaldehyde**, alongside projected olfactory properties and its potential applications in fragrance formulations.

Physicochemical & Olfactory Properties: A Comparative Overview

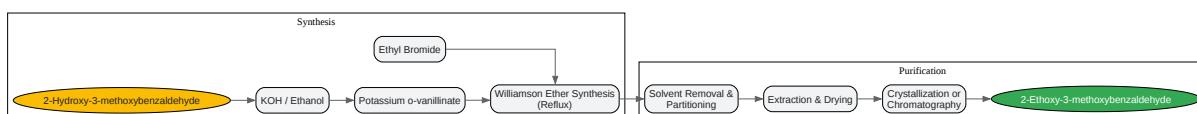
To contextualize the potential of **2-ethoxy-3-methoxybenzaldehyde**, a comparison with the well-established fragrance ingredient ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) and the parent compound benzaldehyde is instructive. The introduction of an ethoxy group in place of a methoxy group, as seen in the transition from vanillin to ethyl vanillin, is known to intensify the

characteristic sweet, vanilla-like aroma. It is therefore anticipated that **2-ethoxy-3-methoxybenzaldehyde** will possess a similarly complex and potent scent profile.

Property	2-Ethoxy-3-methoxybenzaldehyde (Projected)	Ethyl Vanillin (3-Ethoxy-4-hydroxybenzaldehyde)	Benzaldehyde
Molecular Formula	C ₁₀ H ₁₂ O ₃	C ₉ H ₁₀ O ₃ ^[1]	C ₇ H ₆ O
Molecular Weight	180.20 g/mol	166.17 g/mol ^[1]	106.12 g/mol
CAS Number	66799-97-1 ^[2]	121-32-4 ^[1]	100-52-7
Appearance	Colorless to pale yellow crystalline solid or liquid	Colorless crystals ^[1]	Colorless liquid
Odor Profile	Projected to be sweet, creamy, with potential spicy and almond-like nuances.	Intensely sweet, vanilla, floral. ^[3]	Sweet, almond, cherry-like. ^{[4][5]}
Relative Odor Impact	High (Projected)	600 ^[3]	-
Odor Life on Smelling Strip	> 200 hours (Projected)	270 hours ^[3]	-

Synthesis Protocol: Williamson Ether Synthesis

The most viable and well-documented route for the synthesis of **2-ethoxy-3-methoxybenzaldehyde** is the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.^[6] This protocol is adapted from established procedures for similar alkoxy-substituted benzaldehydes.^{[7][8][9]}


Starting Material: 2-Hydroxy-3-methoxybenzaldehyde (o-vanillin) Reagents: Ethyl bromide (or ethyl iodide), Potassium hydroxide (or another suitable base), Ethanol (solvent)

Experimental Procedure:

- Preparation of the Alkoxide: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in ethanol. To this solution, add a solution of potassium hydroxide (1.1 eq) in water. The mixture should be stirred until the o-vanillin is completely dissolved and has formed the potassium salt.
- Addition of the Ethylating Agent: While stirring, slowly add ethyl bromide (1.2 eq) to the reaction mixture.
- Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. The remaining residue is then partitioned between water and a suitable organic solvent, such as chloroform or diethyl ether.
- Extraction and Purification: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is then evaporated to yield the crude product.
- Final Purification: The crude **2-ethoxy-3-methoxybenzaldehyde** can be further purified by crystallization from ethanol or by column chromatography to yield a product of high purity.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as ^1H NMR, ^{13}C NMR, and GC-MS.

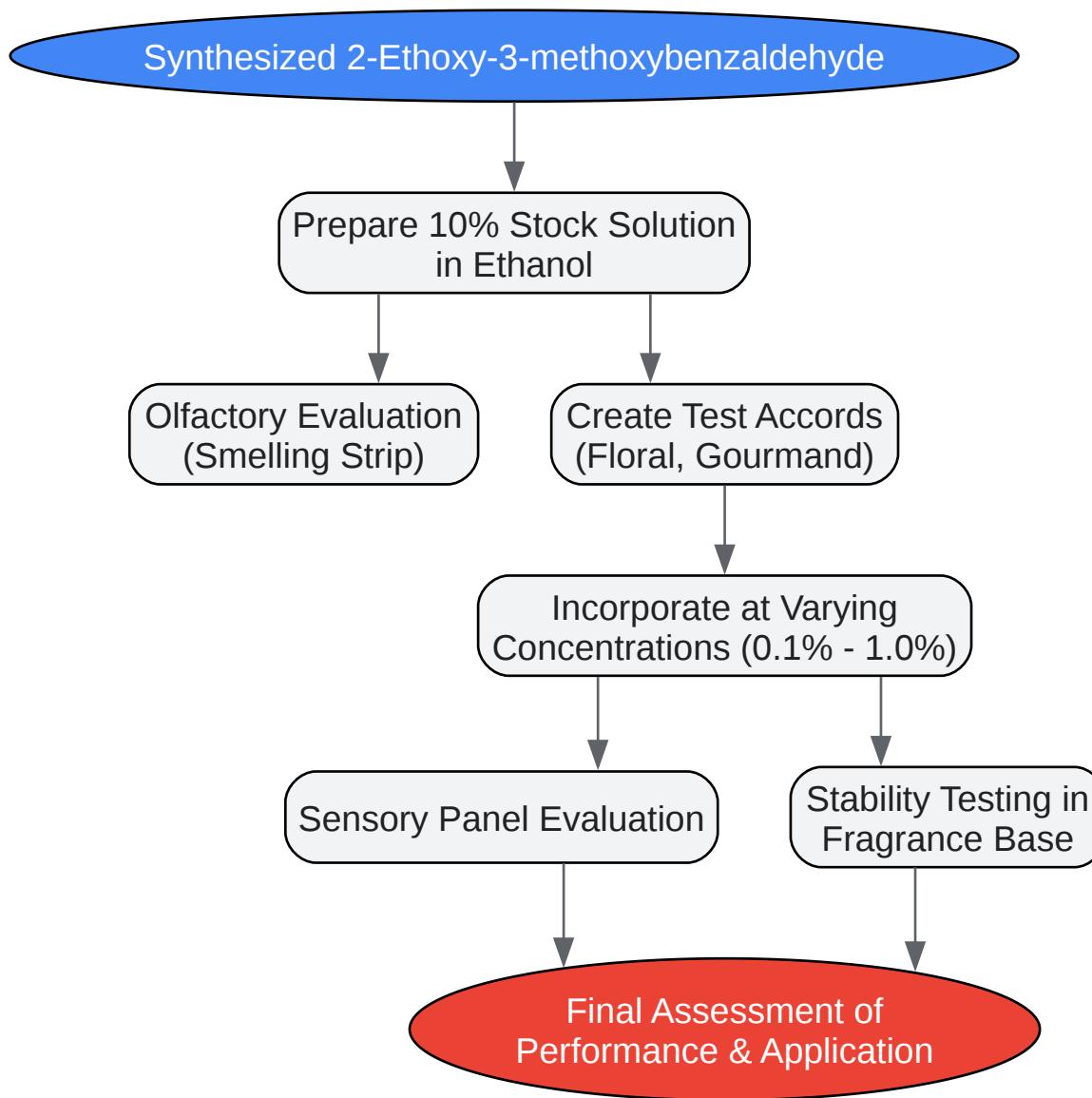
Diagrams

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-ethoxy-3-methoxybenzaldehyde**.

Application in Fragrance Formulations

Substituted benzaldehydes are versatile components in perfumery, often acting as modifiers to enhance and harmonize other olfactory notes. Based on its projected sweet and creamy profile, **2-ethoxy-3-methoxybenzaldehyde** is expected to find application in a variety of fragrance accords.


Potential Applications:

- **Gourmand Fragrances:** Its sweet, vanilla-like character would make it an excellent component in gourmand compositions, blending well with notes of chocolate, coffee, and caramel.
- **Floral Accords:** In floral fragrances, it could be used to add a creamy sweetness and depth, particularly in white floral arrangements like jasmine and tuberose.
- **Oriental and Woody Scents:** The potential for spicy nuances would allow it to complement the warm, resinous notes found in oriental and woody fragrances.
- **Modifier and Fixative:** Like other benzaldehydes, it could act as a modifier to round out and add complexity to a fragrance, and its relatively high molecular weight suggests good substantivity, allowing it to function as a fixative.

Experimental Protocol for Fragrance Evaluation:

- **Stock Solution Preparation:** Prepare a 10% solution of **2-ethoxy-3-methoxybenzaldehyde** in a suitable solvent, such as perfumer's alcohol (ethanol).
- **Olfactory Evaluation on a Smelling Strip:** Dip a smelling strip into the stock solution and evaluate the odor profile at different time intervals (top, middle, and base notes).
- **Accord Integration:** Create a simple floral or gourmand accord and incorporate the **2-ethoxy-3-methoxybenzaldehyde** solution at varying concentrations (e.g., 0.1%, 0.5%, 1.0%) to assess its impact on the overall scent profile.

- Stability Testing: Incorporate the new compound into a simple fragrance base and subject it to accelerated stability testing (e.g., heat and light exposure) to evaluate its chemical stability in a finished product.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for fragrance evaluation.

Conclusion

While further empirical data is required to fully elucidate the fragrance profile and performance of **2-ethoxy-3-methoxybenzaldehyde**, the available information on structurally analogous

compounds strongly suggests its potential as a valuable addition to the perfumer's palette. Its projected sweet, creamy, and potentially nuanced aroma, combined with good predicted stability, makes it a promising candidate for use in a wide range of fragrance applications. The synthetic and evaluative protocols outlined in this note provide a solid framework for researchers and fragrance developers to explore the full potential of this intriguing aromatic aldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethylvanillin | C9H10O3 | CID 8467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Ethoxy-3-methoxybenzaldehyde | SIELC Technologies [sielc.com]
- 3. perfumersworld.com [perfumersworld.com]
- 4. Benzaldehyde in Personal Care - Fragrance Crafting Ingredient [periodical.knowde.com]
- 5. Benzaldehyde | The Fragrance Conservatory [fragranceconservatory.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [The Sweet & Nuanced Potential of 2-Ethoxy-3-methoxybenzaldehyde in Modern Fragrance Creation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295153#application-of-2-ethoxy-3-methoxybenzaldehyde-in-fragrance-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com